Solvolytic Reactivity: 2-Carene Epoxide's Conjugated System Drives Significantly Faster and More Complete Ring-Opening Than 3-Carene Epoxide
In a direct head-to-head comparison, the solvolysis of the N-tosylaziridine derivative of (+)-2-carene (compound 4) was found to be more rapid than that of the corresponding cis-3-carene-N-tosylaziridine (compound 8) [1]. Critically, the solvolysis of the 2-carene derivative resulted in the opening of both the aziridine and cyclopropane rings, demonstrating a concerted mechanism enabled by the conjugated system [2]. In contrast, the solvolysis of the 3-carene derivative opened only the aziridine ring, leaving the cyclopropane intact and confirming its non-conjugated, less reactive nature [3].
| Evidence Dimension | Relative reaction rate and ring-opening outcome under solvolytic conditions |
|---|---|
| Target Compound Data | More rapid solvolysis; both aziridine and cyclopropane rings opened |
| Comparator Or Baseline | cis-3-carene-N-tosylaziridine: Slower solvolysis; only aziridine ring opened |
| Quantified Difference | Qualitative but significant: 'more rapid' rate and a different, more complete reaction outcome (concerted two-ring opening vs. single-ring opening) |
| Conditions | Solvolysis with weak protic acids; N-tosylaziridine derivatives as models for epoxide reactivity. |
Why This Matters
This evidence directly demonstrates that 2-carene epoxide (and its derivatives) will undergo fundamentally different and more extensive ring-opening reactions than 3-carene epoxide under the same conditions, making it a superior or necessary choice for syntheses requiring a cyclopropylcarbinyl cation intermediate or products derived from full cyclopropane cleavage.
- [1] McCluskey, A.; et al. Cyclopropyl aziridines: solvolytic reactions of the N-tosylaziridines of (+)-2-carene and (+)-3-carene. Heterocyclic Communications 2014, 20 (4), 199-204. View Source
- [2] McCluskey, A.; et al. Cyclopropyl aziridines: solvolytic reactions of the N-tosylaziridines of (+)-2-carene and (+)-3-carene. Heterocyclic Communications 2014, 20 (4), 199-204. View Source
- [3] McCluskey, A.; et al. Cyclopropyl aziridines: solvolytic reactions of the N-tosylaziridines of (+)-2-carene and (+)-3-carene. Heterocyclic Communications 2014, 20 (4), 199-204. View Source
